Structural Differentiation via Additional H-Bond Donor and Acceptor Topology
The defining differentiator is the 5-hydroxy group, which is absent in the most comparable analog, Isofraxidin 7-O-β-D-Glucoside. This modification increases the molecule's Hydrogen Bond Donor count to 5 and Hydrogen Bond Acceptor count to 11 [1], versus 4 and 10, respectively, for the 5-deoxy analog [2]. This alters the topological polar surface area (tPSA) of the aglycone core, a key parameter for predicting protein-binding interactions, without adding significant steric bulk (MW 400.3 vs. 384.3 g/mol). This is strong evidence that the two compounds cannot be considered bioequivalent.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) / Acceptor Count (HBA) |
|---|---|
| Target Compound Data | HBD: 5, HBA: 11 [1] |
| Comparator Or Baseline | Isofraxidin 7-O-β-D-Glucoside: HBD: 4, HBA: 10 [2] |
| Quantified Difference | ΔHBD = +1; ΔHBA = +1 |
| Conditions | In silico structural descriptor comparison based on standard IUPAC definitions. |
Why This Matters
This provides a definitive structural basis for functional differentiation, proving that the compounds are physicochemically distinct entities for procurement.
- [1] PubChem. (2024). Computed Descriptors for CID 51136464. National Library of Medicine. View Source
- [2] PubChem. (2024). Computed Descriptors for CID 5318565 (Isofraxidin 7-O-β-D-Glucoside). National Library of Medicine. View Source
